Physicochemical Properties and Synthetic Utility of 1-(5-Amino-1-methyl-1H-pyrazol-4-yl)propan-1-one: A Technical Guide
Physicochemical Properties and Synthetic Utility of 1-(5-Amino-1-methyl-1H-pyrazol-4-yl)propan-1-one: A Technical Guide
Executive Summary
The compound 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one (also known as 5-amino-1-methyl-4-propionylpyrazole) is a highly versatile, low-molecular-weight heterocyclic building block. Characterized by a densely functionalized pyrazole core, it serves as a critical intermediate in the synthesis of complex fused heterocycles, most notably pyrazolo[3,4-d]pyrimidines. This whitepaper provides an in-depth analysis of its physicochemical properties, structural profiling, and validated synthetic methodologies, offering a comprehensive resource for medicinal chemists and drug development professionals.
Structural and Physicochemical Profiling
The structural architecture of 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one features a 1H-pyrazole core substituted with a methyl group at N1, a propionyl (propan-1-one) group at C4, and a primary amino group at C5. This specific substitution pattern creates a highly reactive "push-pull" electronic system. The electron-donating amino group at C5 and the electron-withdrawing carbonyl group at C4 facilitate resonance stabilization while simultaneously priming the molecule for downstream annulation reactions.
To optimize its use in fragment-based drug discovery (FBDD) and formulation, understanding its physicochemical profile is paramount. The table below summarizes the core metrics.
Table 1: Physicochemical Properties
| Property | Value | Rationale / Significance |
| Molecular Formula | C₇H₁₁N₃O | Core pyrazole (C₃H₄N₂) + methyl (CH₃) + amino (NH₂) + propionyl (C₃H₅O). |
| Molecular Weight | 153.18 g/mol | Highly efficient ligand efficiency (LE); ideal for FBDD. |
| LogP (Predicted) | 0.8 – 1.2 | Optimal lipophilicity for aqueous solubility and passive membrane permeability. |
| Topological Polar Surface Area | ~68.0 Ų | Excellent for oral bioavailability; easily crosses lipid bilayers (TPSA < 90 Ų). |
| Hydrogen Bond Donors (HBD) | 1 | The C5 -NH₂ group provides 2 donor hydrogens from 1 functional moiety. |
| Hydrogen Bond Acceptors (HBA) | 3 | The C4 carbonyl oxygen, pyrazole N2, and C5 amino nitrogen act as acceptors. |
| pKa (Basic) | ~2.5 – 3.5 | The pyrazole N2 is weakly basic; the molecule remains largely unprotonated at physiological pH (7.4). |
Synthetic Methodology & Workflow
The synthesis of 5-amino-4-acylpyrazoles requires precise control over regiochemistry. The most robust and scalable approach involves the condensation of an active methylene compound with an orthoester, followed by cyclization with a substituted hydrazine .
Step-by-Step Experimental Protocol
Step 1: Preparation of the Enol Ether Intermediate Goal: Convert propionylacetonitrile into a highly electrophilic intermediate.
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Charge: In a dry, round-bottom flask equipped with a reflux condenser, add propionylacetonitrile (1.0 eq) and triethyl orthoformate (1.2 eq).
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Catalysis/Activation: Add acetic anhydride (2.0 eq). The acetic anhydride serves a dual purpose: it acts as a solvent and reacts with the ethanol byproduct to form ethyl acetate, driving the equilibrium forward.
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Reaction: Heat the mixture to reflux (approx. 130°C) for 4–6 hours under an inert nitrogen atmosphere.
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Workup: Distill off the ethyl acetate and unreacted volatile reagents under reduced pressure to yield crude 2-(ethoxymethylene)-3-oxopentanenitrile . This intermediate is typically used in the next step without further purification.
Step 2: Regioselective Cyclization Goal: Form the pyrazole ring with strict N1-methyl / C5-amino regiochemistry.
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Preparation: Dissolve the crude 2-(ethoxymethylene)-3-oxopentanenitrile (1.0 eq) in absolute ethanol. Chill the solution to 0–5°C using an ice bath.
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Addition: Add methylhydrazine (1.1 eq) dropwise. Caution: Methylhydrazine is highly toxic and volatile; perform strictly in a fume hood. The dropwise addition controls the exothermic initial nucleophilic attack.
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Cyclization: Once the addition is complete, remove the ice bath and heat the reaction to reflux for 2–3 hours.
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Isolation: Concentrate the ethanol under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the target compound via silica gel flash chromatography (eluting with Hexanes/Ethyl Acetate) or recrystallization.
Mechanistic Causality of Regioselectivity
The regioselectivity of this reaction is dictated by the differential nucleophilicity of methylhydrazine's two nitrogen atoms. The primary amine (-NH₂) is more nucleophilic and less sterically hindered than the secondary amine (-NHCH₃). During the initial Michael-type addition, the -NH₂ group attacks the ethoxymethylene carbon, displacing the ethoxy leaving group. Subsequently, the secondary amine (-NHCH₃) attacks the highly electrophilic nitrile carbon. This specific sequence forces the methyl group onto the N1 position and converts the nitrile into the C5 primary amino group .
Synthetic workflow for 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one.
Analytical Characterization & Quality Control
To ensure the integrity of the synthesized batch, the following self-validating analytical protocols must be executed:
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¹H NMR (DMSO-d₆, 400 MHz): Confirms regiochemistry. Key signals include a sharp singlet at ~3.5 ppm integrating for 3H (N1-CH₃), a broad singlet at ~6.5 ppm integrating for 2H (C5-NH₂, exchangeable with D₂O), a quartet at ~2.8 ppm (2H, -CH₂- of propionyl), and a triplet at ~1.0 ppm (3H, -CH₃ of propionyl). The absence of a pyrazole C3-H or C5-H proton confirms full substitution at C4 and C5.
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LC-MS (ESI+): Validates the molecular weight. The spectrum should display a dominant [M+H]⁺ peak at m/z 154.1.
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HPLC: Evaluates purity. A reverse-phase C18 column using a gradient of Water/Acetonitrile (with 0.1% TFA) should yield a single sharp peak with >95% Area Under Curve (AUC).
Applications in Medicinal Chemistry
The primary utility of 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one lies in its role as a precursor for pyrazolo[3,4-d]pyrimidines . This fused bicyclic system is a bioisostere of purine (adenine/guanine) and is a privileged scaffold in pharmacology, heavily utilized in the design of kinase inhibitors (e.g., ibrutinib) and phosphodiesterase (PDE) inhibitors (e.g., sildenafil) .
By reacting the C5-amino and C4-carbonyl groups of our target compound with reagents like formamide, urea, or guanidine under dehydrating conditions, chemists can rapidly construct the pyrimidine ring. The propionyl group at C4 provides an ethyl substituent at the C4 position of the resulting pyrazolo[3,4-d]pyrimidine, which is highly advantageous for occupying hydrophobic pockets in kinase active sites.
Downstream application in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives.
References
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"Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester." PrepChem. Available at:[Link]
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Fadda, A. A., et al. "New Trends in the Chemistry of 5-Aminopyrazoles." ResearchGate. Available at:[Link]
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Wang, Y., et al. "A convenient four-component one-pot strategy toward the synthesis of pyrazolo[3,4-d]pyrimidines." National Center for Biotechnology Information (PMC). Available at:[Link]
